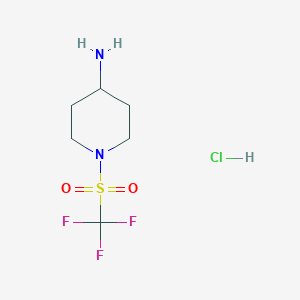

1-((Trifluoromethyl)sulfonyl)piperidin-4-amine hydrochloride

Description

1-((Trifluoromethyl)sulfonyl)piperidin-4-amine hydrochloride is a piperidine derivative featuring a trifluoromethylsulfonyl (-SO₂CF₃) group attached to the nitrogen atom of the piperidine ring and an amine group at the 4-position, stabilized as a hydrochloride salt.

Properties

IUPAC Name |

1-(trifluoromethylsulfonyl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2O2S.ClH/c7-6(8,9)14(12,13)11-3-1-5(10)2-4-11;/h5H,1-4,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCAIDBDGJZOEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)S(=O)(=O)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190044-26-8 | |

| Record name | 4-Piperidinamine, 1-[(trifluoromethyl)sulfonyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190044-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Trifluoromethyl)sulfonyl)piperidin-4-amine hydrochloride typically involves the introduction of the trifluoromethylsulfonyl group onto a piperidine ring. One common method includes the reaction of piperidine derivatives with trifluoromethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-((Trifluoromethyl)sulfonyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The piperidine ring can undergo cyclization reactions to form more complex structures.

Common Reagents and Conditions:

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its unique functional groups allow for versatile chemical reactivity, making it valuable in the development of novel compounds.

Table 1: Chemical Reactions Involving 1-((Trifluoromethyl)sulfonyl)piperidin-4-amine hydrochloride

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Nucleophilic substitution involving the amine group. |

| Oxidation and Reduction | Can be oxidized or reduced to form derivatives. |

| Cyclization Reactions | The piperidine ring can undergo cyclization to form complex structures. |

Biology

In biological research, this compound has been investigated as a biochemical probe due to its ability to interact with various molecular targets. It has shown promise in modulating biochemical pathways, potentially leading to therapeutic effects.

Medicine

The compound is explored for its therapeutic properties , particularly as a precursor for drug development. Its structural characteristics may enhance drug potency and bioavailability, making it suitable for pharmaceutical applications .

Case Study: Neurodegenerative Diseases

Recent studies have evaluated similar compounds for their ability to stabilize microtubules in models of tauopathy, suggesting that derivatives of this compound could also exhibit neuroprotective effects . These findings highlight the potential of this compound in addressing neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-((Trifluoromethyl)sulfonyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Analysis: Sulfonyl Group Variations

The trifluoromethylsulfonyl group distinguishes the target compound from other piperidin-4-amine derivatives. Below is a comparison with sulfonyl-modified analogs:

Key Observations :

- The trifluoromethylsulfonyl group (-SO₂CF₃) in the target compound offers higher electronegativity and lipophilicity compared to aryl or heteroaryl sulfonyl groups (e.g., methylphenyl or imidazole derivatives) .

- Aryl sulfonyl derivatives (e.g., 4-methylphenyl) exhibit lower molecular weights and may have improved solubility due to reduced steric bulk .

Trifluoromethyl Group Positional Isomers

The placement of the trifluoromethyl (-CF₃) group significantly impacts biological activity. For example:

Key Observations :

Amine Functional Group Modifications

Variations in the amine group or its salt form influence physicochemical properties:

Key Observations :

- Benzyl-trifluoromethyl hybrids (e.g., ) combine lipophilic and electron-deficient motifs, favoring blood-brain barrier penetration .

Biological Activity

1-((Trifluoromethyl)sulfonyl)piperidin-4-amine hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoromethylsulfonyl group, which is known to enhance biological activity by improving solubility and binding affinity to target proteins. The molecular formula is C₈H₁₃ClF₃N₃O₂S.

This compound interacts with various biological targets, particularly enzymes and receptors. The trifluoromethyl group enhances lipophilicity, promoting better membrane permeability and receptor binding. This leads to alterations in enzyme activity and modulation of signaling pathways relevant to pain, inflammation, and other physiological processes .

Antinociceptive Activity

Research has indicated that compounds with similar structures exhibit potent antagonism towards TRPV1 receptors, which are involved in pain perception. For instance, derivatives of piperidine have shown significant analgesic effects in rodent models, suggesting that this compound may also possess similar properties .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Compounds structurally related to this compound demonstrated strong AChE inhibition, with IC50 values significantly lower than standard inhibitors . Such enzyme inhibition is crucial for developing treatments for neurodegenerative diseases and gastrointestinal disorders.

Antimicrobial Activity

Preliminary studies have suggested that this compound may exhibit antimicrobial properties against various bacterial strains. Similar sulfonamide derivatives have shown moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis, indicating potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine ring and sulfonyl group can significantly influence biological activity. For example:

| Compound Modification | Biological Activity |

|---|---|

| Addition of hydrophobic groups | Increased TRPV1 antagonism |

| Alteration of the sulfonyl moiety | Enhanced enzyme inhibition |

| Variation in piperidine substituents | Changes in antimicrobial efficacy |

These findings underscore the importance of chemical modifications in optimizing the pharmacological profile of piperidine derivatives .

Case Studies

- TRPV1 Antagonism : A study examining the effect of similar piperidine derivatives showed that compounds with trifluoromethyl substitutions exhibited enhanced binding affinity to TRPV1 receptors, leading to significant pain relief in animal models .

- AChE Inhibition : In a comparative analysis, several derivatives were tested for their AChE inhibitory potential, with some achieving IC50 values as low as 0.63 µM, highlighting the effectiveness of structural modifications in enhancing therapeutic efficacy .

- Antimicrobial Screening : A series of sulfonamide compounds were evaluated against various bacterial strains, demonstrating notable antibacterial activity; this suggests that this compound could be further explored for its potential as an antibiotic agent .

Q & A

What are the common synthetic routes for 1-((Trifluoromethyl)sulfonyl)piperidin-4-amine hydrochloride?

Level : Basic

Methodological Answer :

The compound is typically synthesized via sulfonylation of a piperidin-4-amine precursor. Key steps include:

- Mannich Reaction : Used to introduce the trifluoromethylsulfonyl group. Tokarski et al. demonstrated high-yield (87–98%) synthesis of analogous piperidinyl compounds using Mannich reactions with paraformaldehyde and amine components .

- Sulfonylation : Reacting piperidin-4-amine with trifluoromethylsulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane .

- Hydrochloride Salt Formation : The free base is treated with hydrochloric acid to precipitate the hydrochloride salt, as seen in similar piperidine derivatives .

How is the compound structurally characterized to confirm its identity and purity?

Level : Basic

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton and carbon environments. For example, the trifluoromethyl group () shows distinct F NMR signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and exact mass (e.g., 295.79 g/mol for a related compound) .

- Elemental Analysis : Validates stoichiometry (C, H, N, S, Cl) with deviations <0.4% .

- X-ray Crystallography : Optional for absolute configuration determination, as used in structurally similar piperidine derivatives .

What strategies are employed to study structure-activity relationships (SAR) of this compound?

Level : Advanced

Methodological Answer :

- Functional Group Modifications :

- Bioisosteric Replacements : Substitute the sulfonyl group with carbonyl or phosphoryl groups to mimic hydrogen-bonding interactions .

- In Silico Modeling : Use Gaussian basis sets (e.g., triple zeta valence) to compute electrostatic potentials and predict binding affinities .

How can researchers address batch-to-batch variability in biological assay results?

Level : Advanced

Methodological Answer :

- Quality Control (QC) :

- HPLC-PDA : Monitor purity (>95%) and detect impurities (e.g., unreacted intermediates) .

- Peptide Content Analysis : Quantify active compound vs. counterions (e.g., HCl) to standardize concentrations .

- Standardization : Use certified reference materials (CRMs) for calibration, as seen in impurity profiling of piperidine derivatives .

- Solubility Testing : Pre-dissolve the compound in DMSO or saline to ensure consistent stock solutions across batches .

What enzymatic assays are suitable for evaluating its biological activity?

Level : Advanced

Methodological Answer :

- Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) Inhibition :

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) with IC determination .

How can contradictory data in biological studies be resolved?

Level : Advanced

Methodological Answer :

- Assay Optimization :

- Impurity Profiling : Use LC-MS to identify batch-specific contaminants (e.g., residual solvents or byproducts) that may skew results .

- Orthogonal Assays : Confirm activity across multiple platforms (e.g., enzymatic vs. cellular assays) to rule out false positives .

What computational methods predict its metabolic stability?

Level : Advanced

Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to estimate metabolic sites (e.g., sulfonyl group hydrolysis) .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the sulfonyl group to predict oxidative stability .

- CYP450 Docking Simulations : Model interactions with CYP3A4/2D6 isoforms to identify potential metabolites .

How is its stability under varying storage conditions assessed?

Level : Advanced

Methodological Answer :

- Forced Degradation Studies :

- Long-Term Stability : Store at –20°C in desiccated vials; monitor purity quarterly over 12 months .

What are the key challenges in scaling up synthesis for preclinical studies?

Level : Advanced

Methodological Answer :

- Reaction Optimization :

- Replace hazardous solvents (e.g., dichloromethane) with greener alternatives (e.g., ethyl acetate) without compromising yield .

- Use flow chemistry for controlled sulfonylation, minimizing exothermic risks .

- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .

How does the compound interact with plasma proteins?

Level : Advanced

Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.